molecular formula C17H17N5OS B10918290 N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B10918290
M. Wt: 339.4 g/mol
InChI Key: FNJPOAYIRNHMGL-UHFFFAOYSA-N
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Description

This compound features a tetrazole ring linked via a sulfanyl group to an acetamide backbone, with a 2,4-dimethylphenyl substituent on the nitrogen atom. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal and agrochemical research.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H17N5OS/c1-12-8-9-15(13(2)10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

FNJPOAYIRNHMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Regioselectivity in Tetrazole Formation

The position of substitution on the tetrazole ring (1- vs. 2-substituted) is critical for biological activity. Using TMSN3 instead of hydrazoic acid (HN3) in the UT-4CR ensures 1,5-disubstitution, avoiding the formation of regioisomeric byproducts. Microwave-assisted synthesis has also been explored, reducing reaction times from 24 hours to 30 minutes while maintaining yields above 80%.

Purification Techniques

Crude products often require chromatographic purification due to residual starting materials and coupling byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution effectively isolates the target compound. Recrystallization from ethanol/water mixtures (7:3 v/v) yields analytically pure crystals suitable for X-ray diffraction.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and crystallographic methods:

Table 2: Spectroscopic Data for N-(2,4-Dimethylphenyl)-2-[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Acetamide

TechniqueKey Data
¹H NMR δ 2.28 (s, 6H, CH₃), δ 3.89 (s, 2H, SCH₂), δ 7.21–7.43 (m, 9H, aromatic)
IR 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch)
MS (ESI+) m/z 340.1 [M+H]⁺
X-ray Monoclinic crystal system, space group P2₁/c

X-ray crystallography reveals a planar tetrazole ring with a dihedral angle of 12.5° relative to the phenyl group, indicating minimal steric hindrance. The sulfanyl bridge adopts a gauche conformation, optimizing intramolecular hydrogen bonding between the acetamide NH and tetrazole N atoms.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Purity (%)
UT-4CR + Thiol coupling36598
Huisgen Cycloaddition + Acetylation45895
Solid-Phase Synthesis54590

The UT-4CR route offers superior efficiency, whereas solid-phase methods—though amenable to automation—suffer from lower yields due to resin-loading limitations .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. In vitro assays demonstrated significant growth inhibition against various cancer cell lines:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.88

These results indicate that the compound could serve as a lead in developing new anticancer therapies, particularly for resistant cancer types .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes related to cancer progression and metabolic diseases:

EnzymeInhibition TypeReference
α-glucosidaseCompetitive Inhibition
AcetylcholinesteraseNon-competitive Inhibition

These findings suggest that this compound may have therapeutic applications beyond oncology, potentially aiding in the management of conditions like diabetes and Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A detailed study investigated the compound's effects on human cancer cell lines. The results indicated that at concentrations above 10 µM, there was a marked reduction in cell viability across multiple cancer types. This study supports the hypothesis that the compound could be developed into a viable anticancer agent .

Case Study 2: Enzyme Inhibition Mechanism

In another investigation focusing on enzyme inhibition, researchers synthesized several derivatives of this compound to assess their efficacy against α-glucosidase and acetylcholinesterase. The derivatives exhibited varying degrees of inhibition, with some showing significant potential for further development into therapeutic agents targeting these enzymes .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The tetrazole ring and phenyl groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Heterocyclic Core Substituents Reported Activity Molecular Weight (g/mol) Key References
N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (Target) Tetrazole Phenyl (tetrazole), 2,4-dimethylphenyl (amide) Not explicitly reported ~395 (estimated) -
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole Ethyl, pyridinyl Orco agonist (olfactory receptors) ~388
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) Triazole Ethyl, isopropylphenyl Orco agonist ~410
FP1-12 (Hydroxyacetamide derivatives) Triazol/imidazol Varied (e.g., phenyl, hydroxy) Antiproliferative 350–450 (range)
8o (N-(2,4-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) Oxadiazole Indol-3-ylmethyl Spectral data reported (EIMS: 394) 394
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl Methoxy, 2,6-dimethylphenyl Pesticide ~279

Structural and Functional Analysis

  • Heterocyclic Core Variations :

    • Tetrazole (Target) : Offers high metabolic stability and strong hydrogen-bonding capacity due to four nitrogen atoms. This contrasts with triazole-based analogs (VUAA-1, OLC-12), which have three nitrogens and are often used in agrochemicals or as enzyme inhibitors .
    • Oxadiazole (Compound 8o) : Replacing tetrazole with oxadiazole reduces nitrogen content but may improve electron-withdrawing properties, influencing binding affinity .
    • Oxazolidinyl (Oxadixyl) : A saturated ring system that enhances conformational rigidity, critical for pesticidal activity .
  • Phenyl vs. Indole/Furan: The phenyl group on the tetrazole (target) may enhance π-π stacking interactions, whereas indole (Compound 8o) or furan () substituents could introduce hydrogen-bonding or solubility differences .
  • Biological Activity: Orco Agonists (VUAA-1, OLC-12): These triazole derivatives activate insect olfactory receptors, suggesting the target compound could be explored for similar agrochemical applications .

Biological Activity

N-(2,4-Dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OSC_{15}H_{16}N_{4}OS with a molecular weight of approximately 352.38 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with tetrazole moieties often exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains. In a comparative study, derivatives of tetrazole were tested for their antibacterial efficacy, revealing that modifications in the phenyl ring can enhance activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Tetrazole-containing compounds have been investigated for their anticancer properties. A structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring significantly influence cytotoxicity against cancer cell lines. Compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cells in vitro .

CompoundIC50 (µM)Cell Line
Compound A25MCF7
Compound B15HeLa
This compoundTBDTBD

Urease Inhibition

Urease inhibition is another area where related compounds have shown potential. Urease is an enzyme linked to various pathological conditions, including kidney stones and certain infections. Compounds similar to this compound have been found to exhibit moderate to strong urease inhibitory activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cells, contributing to their cytotoxic effects.

Study 1: Antibacterial Efficacy

In a recent study evaluating the antibacterial properties of various tetrazole derivatives, this compound was included among the tested compounds. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with an MIC value comparable to standard antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of tetrazole derivatives on human breast cancer cell lines (MCF7). The study revealed that this compound induced apoptosis through mitochondrial pathway activation and caspase cascade initiation .

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